molecular formula C11H16N2O B1519448 4-[(Butan-2-yl)amino]benzamide CAS No. 1019497-02-9

4-[(Butan-2-yl)amino]benzamide

Cat. No.: B1519448
CAS No.: 1019497-02-9
M. Wt: 192.26 g/mol
InChI Key: WOCLOMZGFNLNES-UHFFFAOYSA-N
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Description

4-[(Butan-2-yl)amino]benzamide is an organic compound with the molecular formula C11H16N2O and a molecular weight of 192.26 g/mol . It is also known by its IUPAC name, 4-(sec-butylamino)benzamide . This compound is a member of the benzamide family, which is known for its diverse applications in various fields such as medicine, chemistry, and industry.

Preparation Methods

The synthesis of 4-[(Butan-2-yl)amino]benzamide can be achieved through the direct condensation of benzoic acids and amines. One efficient method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation . This method is considered green and eco-friendly, providing high yields and low reaction times. The reaction typically involves heating the reactants in the presence of the catalyst and ultrasonic irradiation for about an hour .

Chemical Reactions Analysis

4-[(Butan-2-yl)amino]benzamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-[(Butan-2-yl)amino]benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(Butan-2-yl)amino]benzamide involves its interaction with specific molecular targets and pathways. For instance, benzamide derivatives are known to exhibit various biological activities by interacting with enzymes and receptors in the body . The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

4-[(Butan-2-yl)amino]benzamide can be compared with other benzamide derivatives such as:

These compounds share similar structural features but differ in their specific functional groups and biological activities, highlighting the uniqueness of this compound in its applications and properties.

Properties

IUPAC Name

4-(butan-2-ylamino)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-3-8(2)13-10-6-4-9(5-7-10)11(12)14/h4-8,13H,3H2,1-2H3,(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOCLOMZGFNLNES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC1=CC=C(C=C1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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